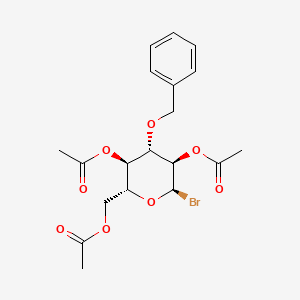
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide is a chemical compound with the molecular formula C19H23BrO8 and a molecular weight of 459.3 g/mol. This compound is a derivative of glucopyranose and is used extensively in organic synthesis, particularly in the preparation of glycosylated compounds. It has significant applications in the development of novel antibiotics and cancer-fighting drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide typically involves the acetylation and benzylation of glucopyranose derivatives. One common method involves the treatment of glucopyranose with acetic anhydride and benzyl bromide in the presence of a base such as pyridine . The reaction proceeds through the formation of intermediate acetates and benzyl ethers, which are subsequently brominated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with various nucleophiles to form different glycosylated products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Silver Acetate: Used in substitution reactions to replace the bromide group with an acetate group.
Methanol: Used in methanolysis reactions to form methyl glycosides.
Major Products Formed
1,3,4,6-Tetra-O-acetyl-2-O-benzyl-β-D-glucopyranose: Formed by treatment with silver acetate.
Methyl 3,4,6-tri-O-acetyl-2-O-benzyl-β-D-glucopyranoside: Formed by methanolysis.
Scientific Research Applications
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of glycosylated compounds, which are important in the study of carbohydrate chemistry.
Biology: Employed in the exploration of carbohydrate-protein interactions, aiding in the understanding of glycosylation processes.
Medicine: Plays a role in the development of novel antibiotics and cancer-fighting drugs.
Industry: Used in the production of various glycosylated products for industrial applications.
Mechanism of Action
The mechanism of action of 2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide involves its role as a glycosyl donor in glycosylation reactions. The bromide group acts as a leaving group, allowing the formation of a glycosidic bond with a nucleophile. This process is facilitated by the presence of acetyl and benzyl protecting groups, which enhance the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3,4,6-Tri-O-acetyl-2-O-benzyl-α-D-glucopyranosyl bromide
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride
Uniqueness
2,4,6-Tri-O-acetyl-3-O-benzyl-a-D-glucopyranosyl bromide is unique due to its specific substitution pattern and the presence of both acetyl and benzyl protecting groups. These features make it particularly useful in selective glycosylation reactions and enhance its applicability in the synthesis of complex glycosylated molecules.
Properties
Molecular Formula |
C19H23BrO8 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-6-bromo-4-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H23BrO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3/t15-,16-,17+,18-,19+/m1/s1 |
InChI Key |
CGABNHMTZHBNMO-FQBWVUSXSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


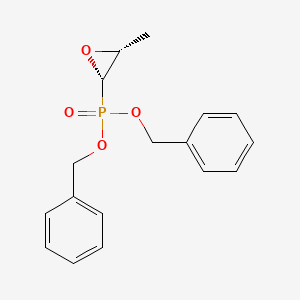


![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
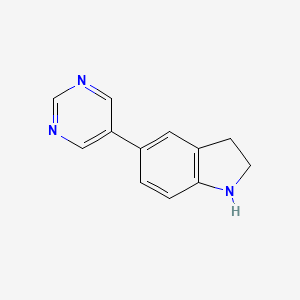
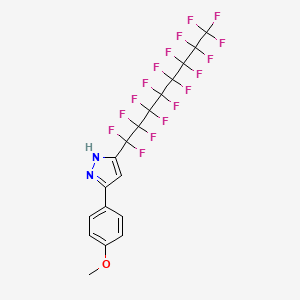
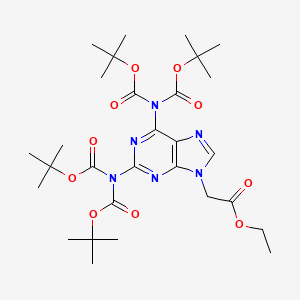
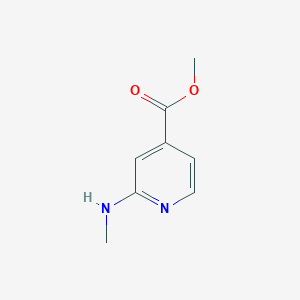
![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)
![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)
![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)

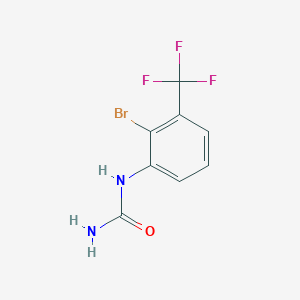
![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
